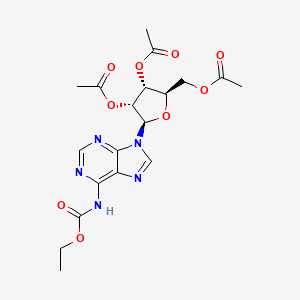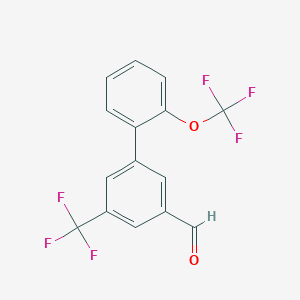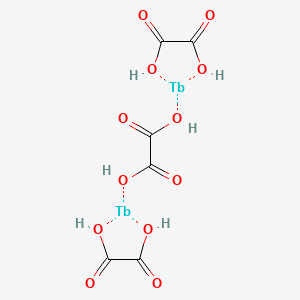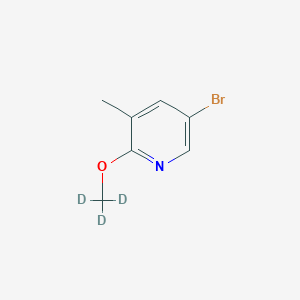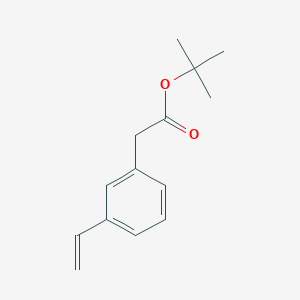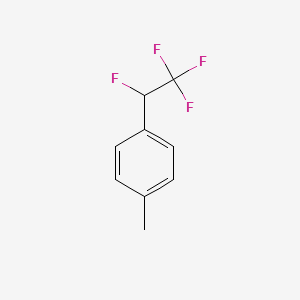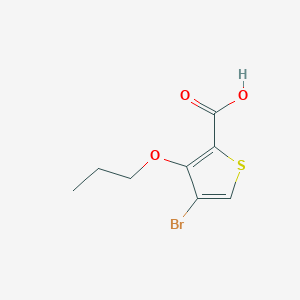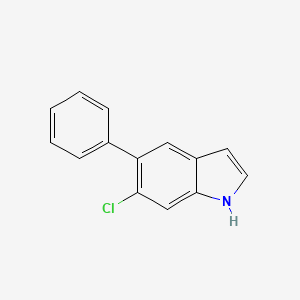
6-chloro-5-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-phenyl-1H-indole is a heterocyclic aromatic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For 6-chloro-5-phenyl-1H-indole, the starting materials would be 6-chloro-2-phenylhydrazine and an appropriate ketone.
Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple 6-chloroindole with phenylboronic acid under mild conditions, typically in the presence of a base like potassium carbonate and a solvent such as toluene.
Industrial Production Methods
Industrial production often scales up these synthetic routes using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors like cost, availability of starting materials, and desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Electrophilic Aromatic Substitution: The phenyl group can participate in further electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: 6-azido-5-phenyl-1H-indole or 6-thio-5-phenyl-1H-indole.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
6-Chloro-5-phenyl-1H-indole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties .
Medicine
This compound is explored for its potential in drug development, particularly in targeting specific enzymes or receptors involved in diseases .
Industry
In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 6-chloro-5-phenyl-1H-indole exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary based on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-1H-indole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-1H-indole: Lacks the phenyl group, which may influence its chemical properties and applications.
5-Chloro-1H-indole: Chlorine is at a different position, potentially altering its reactivity and biological effects.
Uniqueness
6-Chloro-5-phenyl-1H-indole is unique due to the combined presence of both the chlorine atom and the phenyl group, which can enhance its chemical reactivity and broaden its range of applications in various fields.
Eigenschaften
Molekularformel |
C14H10ClN |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
6-chloro-5-phenyl-1H-indole |
InChI |
InChI=1S/C14H10ClN/c15-13-9-14-11(6-7-16-14)8-12(13)10-4-2-1-3-5-10/h1-9,16H |
InChI-Schlüssel |
ZXACCQYRMSVBJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C3C(=C2)C=CN3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



